molecular formula C13H14N2O2S2 B2540737 4-(1,2-oxazole-5-carbonyl)-7-(thiophen-2-yl)-1,4-thiazepane CAS No. 1706094-98-5

4-(1,2-oxazole-5-carbonyl)-7-(thiophen-2-yl)-1,4-thiazepane

Cat. No.: B2540737
CAS No.: 1706094-98-5
M. Wt: 294.39
InChI Key: BYMHURDGQCIFHE-UHFFFAOYSA-N
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Description

Isoxazol-5-yl(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone is a complex organic compound that contains several functional groups including an isoxazole ring, a thiophene ring, and a thiazepane ring . These functional groups are common in many biologically active compounds and pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple heterocyclic rings. The isoxazole ring, thiophene ring, and thiazepane ring would contribute to the overall structure and properties of the compound.


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the functional groups present. The isoxazole ring, for example, can undergo various reactions such as cycloadditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For instance, the presence of the isoxazole ring could contribute to its reactivity .

Scientific Research Applications

Synthesis and Anticancer Evaluation

A series of new isoxazolyl, triazolyl, and phenyl-based derivatives were synthesized to explore their anticancer potential. These compounds underwent in vitro cytotoxicity screening against different human cancer cell lines, including liver, colon, cervical, and breast cancer cells. Two compounds demonstrated potent and selective cytotoxic agents against cervical and breast cancer cell lines, highlighting the potential of these derivatives for further studies in anticancer therapies (Othman et al., 2019).

Antimicrobial and Antifungal Agents

Isoxazole and related compounds have been synthesized and evaluated for their antibacterial and antifungal activities. These studies aim to discover new drug leads with potential applications in treating bacterial and fungal infections. The synthesized compounds showed promising antibacterial and antifungal activity, indicating their potential as new antimicrobial agents (Sanjeeva et al., 2022).

Novel Bioactivation Pathway Exploration

Research has also focused on elucidating the bioactivation pathways of isoxazole rings in human liver microsomes. These studies contribute to a deeper understanding of the metabolic processes involving isoxazole-containing compounds and their potential implications for drug development and safety assessments (Yu et al., 2011).

Synthesis and Characterization for Biological Activity

Further studies involve the synthesis and spectral characterization of novel isoxazole and related derivatives, with investigations into their structural properties using techniques like density functional theory. These compounds have been analyzed for their antibacterial activity, providing insights into their potential pharmaceutical applications (Shahana & Yardily, 2020).

Allosteric Metabotropic Glutamate Receptor Antagonists

Isoxazolopyridone derivatives have been identified as allosteric antagonists of metabotropic glutamate receptor 7 (mGluR7), presenting a new class of compounds for exploring central nervous system functions. These findings are significant for understanding the roles of mGluR7 in neurological disorders and developing targeted therapies (Suzuki et al., 2007).

Mechanism of Action

Future Directions

The future research directions for this compound could involve exploring its potential biological activities and developing new synthetic methods for its preparation .

Properties

IUPAC Name

1,2-oxazol-5-yl-(7-thiophen-2-yl-1,4-thiazepan-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2S2/c16-13(10-3-5-14-17-10)15-6-4-12(19-9-7-15)11-2-1-8-18-11/h1-3,5,8,12H,4,6-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYMHURDGQCIFHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CS2)C(=O)C3=CC=NO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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